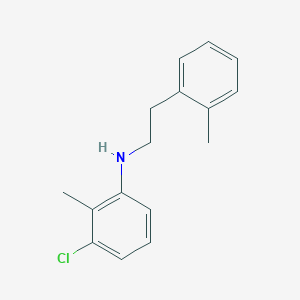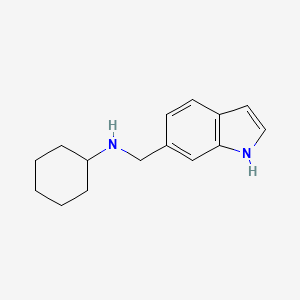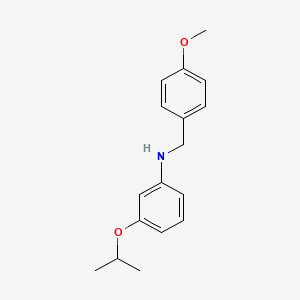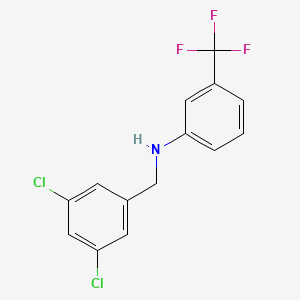
3-Chloro-2-methyl-N-(2-methylphenethyl)aniline
Descripción general
Descripción
3-Chloro-2-methyl-N-(2-methylphenethyl)aniline is a chemical compound with the molecular formula C16H18ClN and a molecular weight of 259.78 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a methyl group. Attached to the benzene ring is an ethyl group substituted with a methylphenyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has low solubility in water but is more soluble in organic solvents . It is a basic substance and can react with acids to form salts .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : New methods for synthesizing related compounds have been developed. For example, a study detailed the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline with a focus on environmental friendliness and high yield (Wen Zi-qiang, 2007).
Structural Analysis : Investigations into the molecular geometry, vibrational frequencies, and other properties of related chloro-aniline compounds using various computational and experimental techniques have been conducted (M. Kurt, M. Yurdakul, S. Yurdakul, 2004).
Medicinal Chemistry
Antimicrobial Activity : Certain derivatives of chloro-anilines exhibit significant antimicrobial properties. For instance, (E)-3-chloro-N-((5-nitrothiophen-2-yl)methylene)aniline showed promising results against Gram-positive and Gram-negative bacteria (I. Yilmaz et al., 2012).
Anticancer Properties : Some chloro-aniline derivatives have been investigated for their anticancer activity, demonstrating the potential for developing new therapeutic agents (S. PradeepP. et al., 2015).
Materials Science
Copolymer Synthesis : Studies have been conducted on the synthesis of copolymers using aniline derivatives, exploring properties like conductivity and thermal stability, which are crucial for material applications (Sevilay Şenkul et al., 2012).
MOF-Based Sensors : Research on metal-organic frameworks (MOFs) functionalized with aniline derivatives has demonstrated their potential in sensitive detection applications, such as biomarker monitoring (Yingmin Jin, B. Yan, 2021).
Environmental Applications
- Aniline Degradation : Studies on bacteria capable of degrading aniline, a compound related to chloro-anilines, indicate potential applications in environmental bioremediation (Z. Liu et al., 2002).
Mecanismo De Acción
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and toxic in contact with skin . It can cause skin irritation and serious eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .
Propiedades
IUPAC Name |
3-chloro-2-methyl-N-[2-(2-methylphenyl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN/c1-12-6-3-4-7-14(12)10-11-18-16-9-5-8-15(17)13(16)2/h3-9,18H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHKDGAIETYFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385249.png)

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)
![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)



![(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385265.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)


![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)

